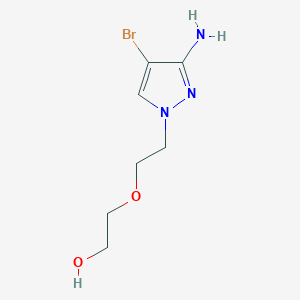
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with ethylene glycol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene glycol attacks the bromine-substituted pyrazole, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of azide or thiol-substituted products.
科学研究应用
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol has several scientific research applications:
作用机制
The mechanism of action of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The exact molecular pathways involved depend on the specific application and target enzyme.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: A compound with a similar structure but lacking the amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C7H12BrN3O2 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC 名称 |
2-[2-(3-amino-4-bromopyrazol-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H12BrN3O2/c8-6-5-11(10-7(6)9)1-3-13-4-2-12/h5,12H,1-4H2,(H2,9,10) |
InChI 键 |
UUKALBIKHZRBAC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1CCOCCO)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
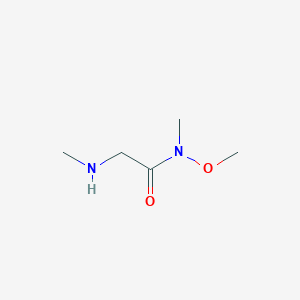
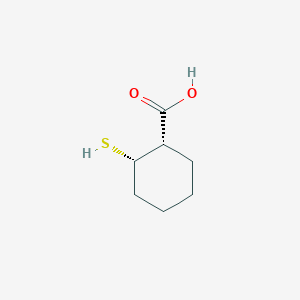
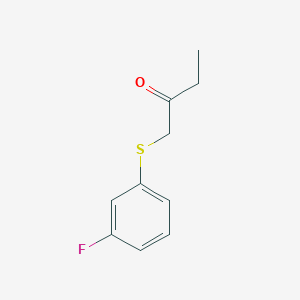
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)


![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
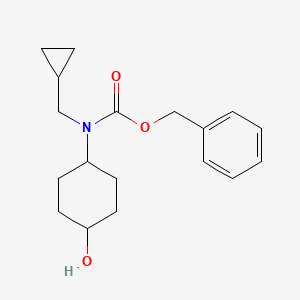
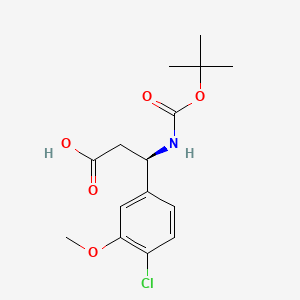
![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)


